molecular formula C4F6N2O B157312 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1868-48-0

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B157312
CAS No.: 1868-48-0
M. Wt: 206.05 g/mol
InChI Key: QJZONKZTJJLSQL-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

    Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through its trifluoromethyl groups and oxadiazole ring. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, but attached to a benzene ring instead of an oxadiazole ring.

    2,5-Bis(trifluoromethyl)imidazole: Similar structure but with an imidazole ring.

Uniqueness: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it valuable for specific applications where stability, reactivity, and specific interactions are required.

Properties

IUPAC Name

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZONKZTJJLSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371177
Record name 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868-48-0
Record name 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?

A1: this compound is a heterocyclic compound with the molecular formula C4F6N2O and a molecular weight of 206 g/mol []. Spectroscopic data shows a boiling point of 65°C. 13C NMR (CDCl3, 100 MHz) displays peaks at δ 115.83 (q, 1JCF = 272.9 Hz) and 156.9 (q, 2JCF = 46.2 Hz), while 19F NMR (CDCl3, 300 MHz; external CFCl3 reference) exhibits a peak at δ -67.1. The refractive index (nD20) is reported as 1.3045 [].

Q2: What are the primary applications of this compound in organic synthesis?

A2: this compound serves as a versatile reagent in cycloaddition reactions, acting as a precursor for various bis(trifluoromethyl) heterocycles []. These include: * 1,2,4-triazoles: Formed through reactions with primary amines. [, , , ]* s-Tetrazines: Synthesized via specific reaction pathways. []* Furans and 4H-pyrans: Accessible through tailored cycloaddition strategies. []

Q3: How does this compound react with strained olefins like norbornenes?

A3: This compound readily undergoes cycloaddition reactions with the strained olefinic bonds of norbornenes, resulting in the formation of functionalized polynorbornanes []. The reaction proceeds efficiently under classical heating conditions compared to microwave-assisted methods.

Q4: How does the reaction mechanism of this compound with cyclic dienes differ from that with acyclic dienes?

A4: In reactions with this compound:

  • Cyclic dienes (conjugated and unconjugated): The retro [3+2] step (N2 extrusion) requires higher activation energy to form the carbonyl ylide compared to acyclic dienes [].
  • Acyclic dienes (unconjugated): The retro [3+2] step proceeds with lower activation energy [].

Q5: What factors influence the polarity of the cycloaddition steps in reactions involving this compound?

A5: Two primary factors impact the polarity of both intermolecular and intramolecular cycloaddition steps in reactions involving this compound and dienes:

  • Heteroatom Nature: The type of heteroatom present within the diene molecule significantly influences electron distribution and reactivity, ultimately impacting the cycloaddition polarity [].
  • Cyclic Diene Size: The size of the cyclic diene plays a crucial role in electron distribution and reactivity, affecting the overall polarity of the cycloaddition reactions [].

Q6: Which functional groups are compatible with the reaction conditions used with this compound?

A7: Several functional groups demonstrate compatibility with the reaction conditions employed alongside this compound []: * Esters* Imides* Phthalimides* Piperidyls* Carboxylic Acids

Q7: Are there specific examples of this compound's use in synthesizing rigid molecular scaffolds?

A8: Yes, this compound has been successfully utilized in the synthesis of rigid chromophore-spacer-chromophore dyads and three-armed triads. This was achieved by employing a 1,3-dipolar cycloaddition protocol with ring-fused cyclobutene epoxides and subsequent dehydrogenation steps to regenerate the desired polyaromatic hydrocarbon (PAH) chromophores within a rigid alicyclic scaffold [].

Q8: Is there any computational chemistry data available for reactions involving this compound?

A9: Yes, computational studies at the AM1 level have been conducted on the reaction of this compound with 7-tert-butoxynorbornadiene. These studies provided insights into cage formation mechanisms and the stereochemistry of the resulting adducts [].

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